molecular formula C15H31N3Sn B1603985 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole CAS No. 170681-98-8

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole

Cat. No.: B1603985
CAS No.: 170681-98-8
M. Wt: 372.1 g/mol
InChI Key: DPCBHPVSSFQHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a triazole ring substituted with a methyl group and a tributylstannyl group

Preparation Methods

The synthesis of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Chemical Reactions Analysis

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles. Common reagents for these reactions include halogens and halogenated compounds.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille coupling, where the tributylstannyl group reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Scientific Research Applications

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. The tributylstannyl group serves as a versatile intermediate that can be transformed into various functional groups.

    Materials Science: The compound is explored for its potential in the development of new materials with unique properties, such as polymers and nanomaterials.

    Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole largely depends on the specific reactions it undergoes. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through the transfer of the stannyl group to an electrophilic partner.

Comparison with Similar Compounds

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole can be compared to other organotin compounds, such as:

    1-Methyl-5-(tributylstannyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.

    1-Methyl-5-(tributylstannyl)-1H-imidazole: Contains an imidazole ring, offering different reactivity and applications.

    1-Methyl-5-(tributylstannyl)-1H-tetrazole: Features a tetrazole ring, which can exhibit distinct chemical behavior compared to the triazole ring.

Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and materials science.

Properties

IUPAC Name

tributyl-(3-methyltriazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-2-4-5-6;/h3*1,3-4H2,2H3;2H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCBHPVSSFQHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626905
Record name 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170681-98-8
Record name 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-1H-[1,2,3]triazole (350 mg) in dry tetrahydrofuran (5.0 ml) was added dropwise under nitrogen to a stirred, cooled (-78° C.) solution of n-butyl lithium (2.81 ml of 1.6M solution in hexanes) in dry tetrahydrofuran (10 ml). After 1 hour tributylchlorostannane (1.46 g) was added. The reaction was maintained at -78° C. for 30 min. and then allowed to warm to room temperature over 2 hours. The reaction mixture was diluted with brine (10 ml) and extracted into ethyl acetate (50 ml). The organic layer was separated, washed with brine (50 ml), dried over MgSO4, filtered and the solvent removed under reduced pressure. The residue was purified by flash column chromatography (20% ethyl acetate/n-hexane), to give 1-methyl-5-tributylstannanyl-1H-[1,2,3]triazole as a yellow oil (1.03 g). 1H NMR (360 MHz,CDCl3) δ 0.87 (9H, m), 1.15 (6H, m), 1.28 (6H, m), 1.36 (6H, m), 4.02 (3H, s), 7.60 (1H, s); MS m/z CI+ 372 (M+H+).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
tributylchlorostannane
Quantity
1.46 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-1H-[1,2,3]triazole (1.33 g, 16 mmol) in THF (20 mL) at −78° C., was added dropwise n-BuLi (11 mL, 1.6M, 18 mmol). The mixture was stirred at −78° C. for 2 h before addition of Bu3SnCl (4.75 mL, 17.6 mmol). The mixture was stirred at this temperature for 1 h and at r.t. for 1 h. The mixture was concentrated in vacuo and hexanes was added. The insoluble material was removed by filtration and the filtrate was concentrated in vacuo to afford 1-methyl-5-tributylstannanyl-1H-[1,2,3]triazole (6.12 g, 82% yield) as a yellow syrup.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Bu3SnCl
Quantity
4.75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Reactant of Route 5
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.